molecular formula C7H8BrNO2 B2833152 1-(6-Bromopyridin-2-yl)ethane-1,2-diol CAS No. 1093879-16-3

1-(6-Bromopyridin-2-yl)ethane-1,2-diol

Cat. No. B2833152
M. Wt: 218.05
InChI Key: WQARHIGYIBQVDK-UHFFFAOYSA-N
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Description

“1-(6-Bromopyridin-2-yl)ethane-1,2-diol” is a chemical compound with the CAS Number: 1093879-16-3 . It has a molecular weight of 218.05 . It is a powder in physical form .


Molecular Structure Analysis

The Inchi Code for “1-(6-Bromopyridin-2-yl)ethane-1,2-diol” is 1S/C7H8BrNO2/c8-7-3-1-2-5(9-7)6(11)4-10/h1-3,6,10-11H,4H2 . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(6-Bromopyridin-2-yl)ethane-1,2-diol” is a powder . It has a molecular weight of 218.05 . It is stored at a temperature of 4 degrees .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound "1-(6-Bromopyridin-2-yl)ethane-1,2-diol" is significant in the synthesis and development of various chemical compounds and materials. It serves as a precursor or intermediate in the synthesis of complex molecules and materials. For example, it has been utilized in the formation of dihelicate and mononuclear complexes with transition metals such as copper(I), cobalt(II), and iron(II) cations. These complexes have potential applications in catalysis, material science, and as ligands in coordination chemistry (Youinou, Ziessel, & Lehn, 1991).

Material Science and Flame Retardants

In material science, derivatives of "1-(6-Bromopyridin-2-yl)ethane-1,2-diol" have been investigated for their use as flame retardants. Studies have shown the effectiveness of such compounds in reducing flammability in various materials, contributing to safer consumer products and materials used in construction and manufacturing. The research into tribromophenoxy compounds, sharing structural similarities with the target compound, exemplifies the broader effort to develop effective and environmentally friendly flame retardants (Ma, Venier, & Hites, 2012).

Polymer Science

The compound has also found applications in polymer science, where it can be used as a building block for constructing polymers with specific properties. For instance, its bromine functional groups make it an ideal candidate for use in Atom Transfer Radical Polymerization (ATRP), a method for making well-defined polymers. This technique allows for the creation of polymers with precise structures, which can be designed to have specific properties for use in a wide range of applications, from medical devices to specialty coatings (Lutz, Börner, & Weichenhan, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(6-bromopyridin-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-7-3-1-2-5(9-7)6(11)4-10/h1-3,6,10-11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQARHIGYIBQVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-2-yl)ethane-1,2-diol

CAS RN

1093879-16-3
Record name 1-(6-bromopyridin-2-yl)ethane-1,2-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-(6-bromopyridin-2-yl)-2-hydroxyethanone (2.2 g, 10.18 mmol) in ethanol (127 mL) was charged with sodium borohydride (0.385 g, 10.18 mmol). After 30 minutes, the reaction was concentrated to dryness and then partitioned between ethyl acetate (50 mL) and 3:1 saturated aqueous sodium bicarbonate:water (25 mL). The layers were separated and the organic layer was washed with brine (25 mL), dried over sodium sulfate, filtered, and concentrated to afford the title compound. 1H NMR (600 MHz, DMSO): δ 7.69 (m, 1H), 7.46 (m, 2H), 5.50 (d, J=5.0 Hz, 1H), 4.69 (m, 1H), 4.49 (m, 1H), 3.61 (m, 1H), 3.46 (m, 1H).
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Synthesis routes and methods II

Procedure details

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